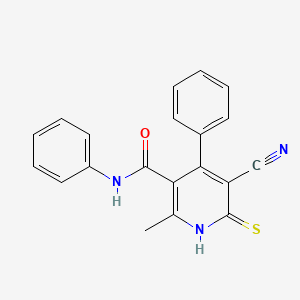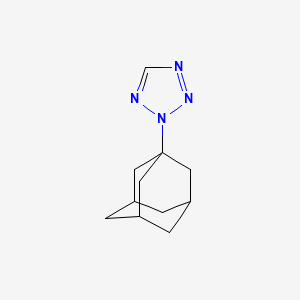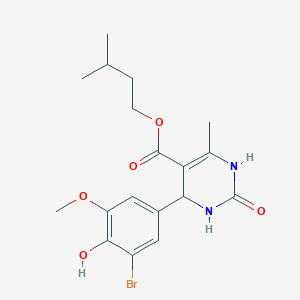
5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide, also known as CTPI, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CTPI belongs to the class of pyridinecarboxamide derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of 5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide is not fully understood, but it is believed to target multiple signaling pathways involved in cancer, inflammation, and neurodegeneration. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and proteasome, which are involved in cancer progression. This compound also modulates the expression of several genes and proteins involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer, anti-inflammatory, and neuroprotective effects in preclinical studies. This compound induces cell cycle arrest and apoptosis in cancer cells, reduces inflammation by inhibiting the production of pro-inflammatory cytokines, and protects neurons from oxidative stress and neurotoxicity. This compound has also been shown to have low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity in normal cells. However, this compound has some limitations, including its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo. Further studies are needed to optimize the formulation and delivery of this compound for better therapeutic outcomes.
将来の方向性
There are several future directions for the development of 5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide as a therapeutic agent. One potential direction is to study the combination of this compound with other anticancer drugs or immunotherapies to enhance its efficacy and reduce the risk of drug resistance. Another direction is to investigate the potential of this compound as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are also needed to elucidate the mechanism of action of this compound and its potential off-target effects. Overall, this compound has shown great promise as a novel therapeutic agent, and further research is needed to fully explore its potential applications.
合成法
The synthesis of 5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide involves the reaction of 2-methyl-3-oxo-3H-pyridine-4-carbonitrile with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with phenylhydrazine and sodium acetate to yield the final compound. The synthesis method has been optimized to obtain high yields and purity of this compound.
科学的研究の応用
5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anticancer activity of this compound against different cancer cell lines, including breast, lung, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways. In addition, this compound has also exhibited anti-inflammatory and neuroprotective effects in preclinical studies.
特性
IUPAC Name |
5-cyano-2-methyl-N,4-diphenyl-6-sulfanylidene-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-13-17(19(24)23-15-10-6-3-7-11-15)18(14-8-4-2-5-9-14)16(12-21)20(25)22-13/h2-11H,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBBOKGZOSQNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=S)N1)C#N)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26662713 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-fluoro-3-methoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5091919.png)


![dimethyl 2-{[(2-bromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5091934.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-(3-thienylmethyl)benzamide](/img/structure/B5091938.png)

![3-ethyl-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5091954.png)
![4-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid](/img/structure/B5091960.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5091969.png)
![1-[(4-biphenylyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5091988.png)


![3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5092019.png)